![molecular formula C9H11FN2O2 B3154336 3-amino-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 774238-92-5](/img/structure/B3154336.png)
3-amino-4-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
Scientific Research Applications
Pharmacokinetics and Formulation
Research on the pharmacokinetics and safety of compounds like N,N-diethyl-3-methylbenzamide (deet) offers insights into how similar compounds might behave in biological systems. Deet, an effective insect repellent, has been studied for its rapid skin penetration, biodistribution, and complete metabolism and elimination in both humans and animals. It demonstrates the potential for topical safety when applied as recommended, although concerns about its interaction with other compounds and potential for side effects exist (H. Qiu, H. Jun, J. Mccall, 1998).
Synthetic Methodologies
Another relevant aspect is the synthetic methodologies for creating complex molecules. For instance, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, reveals challenges and advancements in the synthesis of fluorinated compounds. This type of research is crucial for developing efficient, scalable methods to produce fluorinated analogs, potentially including compounds similar to 3-amino-4-fluoro-N-methoxy-N-methylbenzamide (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Antimicrobial and Anticancer Applications
The structural modification of compounds to enhance antimicrobial and anticancer activities is another area of significant interest. The review on the structure-activity relationship of antimetastatic compounds emphasizes the importance of functional groups like fluoro, methoxy, and amino in improving anticancer efficacy. This suggests that modifications incorporating such groups, as seen in 3-amino-4-fluoro-N-methoxy-N-methylbenzamide, could be a strategy for developing potent anticancer agents (S. K. Liew, Sharan Malagobadan, N. Arshad, N. H. Nagoor, 2020).
Environmental Applications
Concerning environmental applications, advanced oxidation processes (AOPs) for degrading nitrogen-containing compounds highlight the importance of chemical modifications to enhance degradation efficacy. This research points to the potential for using compounds with specific functional groups to address environmental contaminants, potentially extending to the environmental fate of compounds similar to 3-amino-4-fluoro-N-methoxy-N-methylbenzamide (Akash P. Bhat, P. Gogate, 2021).
Mechanism of Action
Target of Action
The primary target of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a remarkable enzyme that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
3-amino-4-fluoro-N-methoxy-N-methylbenzamide acts as a potent inhibitor of PDE10A . By inhibiting this enzyme, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This can result in changes in the signaling pathways that rely on these cyclic nucleotides .
Biochemical Pathways
The inhibition of PDE10A affects the cyclic nucleotide signaling pathways . These pathways play a key role in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling . The downstream effects of these changes can vary widely, depending on the specific cell type and physiological context .
Result of Action
The molecular and cellular effects of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide’s action would depend on the specific context in which it is used. Given its role as a PDE10A inhibitor, it could potentially influence a variety of cellular processes regulated by cyclic nucleotide signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
3-amino-4-fluoro-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDHQRPZYNBOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243740 | |
Record name | Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
774238-92-5 | |
Record name | Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774238-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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